BMS 777607

AXL kinase c-Met TAM receptors

Select BMS 777607 (ASLAN002) for experiments where AXL/RON signaling drives tumor cell migration, invasion, or immune evasion. With an AXL IC50 of 1.1 nM, it provides 6.4-fold greater potency than cabozantinib and minimal VEGFR-2 interference (IC50 180 nM), ensuring phenotype attribution to TAM receptor blockade rather than anti-angiogenic effects. It is the preferred probe for TNBC models with MET/RON co-overexpression, outperforming selective c-Met inhibitors. Validated in vivo at 10–25 mg/kg/day oral gavage. Ideal for Boyden chamber, scratch-wound, 3D spheroid invasion assays, and polyploidy induction studies. Order ≥98% purity compound for reproducible results.

Molecular Formula C25H19ClF2N4O4
Molecular Weight 512.9 g/mol
CAS No. 1196681-44-3
Cat. No. B3026968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS 777607
CAS1196681-44-3
SynonymsBMS 777607
BMS-777607
BMS777607
N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Molecular FormulaC25H19ClF2N4O4
Molecular Weight512.9 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F
InChIInChI=1S/C25H19ClF2N4O4/c1-2-35-19-10-12-32(16-6-3-14(27)4-7-16)25(34)21(19)24(33)31-15-5-8-18(17(28)13-15)36-20-9-11-30-23(29)22(20)26/h3-13H,2H2,1H3,(H2,29,30)(H,31,33)
InChIKeyVNBRGSXVFBYQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS 777607 CAS 1196681-44-3: MET Superfamily Kinase Inhibitor with Quantified AXL/RON Selectivity for Oncology Research


BMS 777607 (also known as ASLAN002 or BMS 817378) is an orally bioavailable, ATP-competitive small-molecule inhibitor targeting the MET kinase superfamily, including c-Met, Axl, Ron, and Tyro3. In cell-free enzyme assays, it exhibits nanomolar inhibitory potency with IC₅₀ values of 3.9 nM against c-Met, 1.1 nM against Axl, 1.8 nM against Ron, and 4.3 nM against Tyro3 [1]. The compound also demonstrates dose-dependent suppression of hepatocyte growth factor (HGF)-stimulated c-Met autophosphorylation and downstream signaling (Akt, ERK) in prostate cancer cell models [2]. BMS 777607 advanced to Phase I/II clinical evaluation in patients with advanced or metastatic solid tumors, including gastroesophageal cancer and hormone-refractory prostate cancer [3]. The development status is discontinued per AdisInsight as of September 2020 [4].

Why BMS 777607 Cannot Be Interchanged with Single-Target MET Inhibitors: Differential AXL and RON Potency Defines Functional Outcomes


MET kinase inhibitors represent a structurally and functionally heterogeneous class. Compounds such as capmatinib and savolitinib exhibit high selectivity for c-Met alone, while cabozantinib and foretinib potently inhibit VEGFR2 in addition to MET [1]. BMS 777607 occupies a distinct pharmacological niche characterized by sub-10 nM potency against c-Met, Axl, Ron, and Tyro3 simultaneously, with demonstrable 40-fold selectivity over Lck, VEGFR-2, and TrkA/B, and >500-fold selectivity over all other receptor and non-receptor kinases tested [2]. This differentiated TAM receptor (Tyro3, Axl, Mer) coverage cannot be replicated by single-target MET inhibitors nor by multi-kinase inhibitors with divergent off-target profiles. Consequently, substitution with alternative MET inhibitors will alter the experimental readout in models where Axl/RON signaling contributes to tumor cell migration, invasion, metastatic dissemination, or immune evasion [3].

BMS 777607: Quantitative Differential Evidence Guide for Procurement and Experimental Selection


Superior AXL Inhibitory Potency Relative to c-Met Defines BMS 777607 Differentiation from Multi-Kinase MET Inhibitors

BMS 777607 exhibits higher potency against AXL (IC₅₀ = 1.1 nM) than against its nominal primary target c-Met (IC₅₀ = 3.9 nM), a distinguishing feature not shared by most multi-kinase MET inhibitors. In contrast, cabozantinib inhibits c-Met with IC₅₀ = 1.3 nM but demonstrates substantially weaker AXL inhibition (IC₅₀ = 7 nM) [1]. This differential AXL potency translates into functional selectivity: BMS 777607 achieves an AXL:c-Met potency ratio of approximately 0.28 (AXL inhibition being ~3.5-fold more potent), whereas cabozantinib exhibits a c-Met:AXL potency ratio of approximately 0.19 (c-Met inhibition being ~5.4-fold more potent than AXL). In cell-based assays, BMS 777607 at 12.5 μM demonstrates selective AXL-dependent anti-proliferative effects distinct from VEGFR2-driven mechanisms [2].

AXL kinase c-Met TAM receptors receptor tyrosine kinase

BMS 777607 Demonstrates Quantified Selectivity Advantage Over Lck, VEGFR-2, and TrkA/B Compared with Multi-Kinase MET Inhibitors

BMS 777607 exhibits 40-fold higher selectivity for Met-family targets (c-Met, Axl, Ron, Tyro3) relative to Lck, VEGFR-2, and TrkA/B, and >500-fold selectivity over all other receptor and non-receptor kinases screened [1]. In contrast, foretinib potently inhibits VEGFR-2 (Kd = 0.3 nM) and cabozantinib potently inhibits VEGFR-2 (IC₅₀ = 0.035 nM), rendering VEGFR2 a primary pharmacodynamic target rather than an off-target for those compounds [2]. The VEGFR-2 IC₅₀ for BMS 777607 is reported as 180 nM , representing a 46-fold selectivity margin relative to c-Met (180 nM ÷ 3.9 nM). This translates to a 5,143-fold weaker VEGFR-2 inhibition for BMS 777607 compared to cabozantinib's VEGFR-2 IC₅₀ of 0.035 nM.

kinase selectivity off-target VEGFR2 safety pharmacology

Quantified Dual RON/c-Met Inhibition Distinguishes BMS 777607 from Capmatinib and Savolitinib in Triple-Negative Breast Cancer Models

In triple-negative breast cancer (TNBC) models with RON and MET co-overexpression, BMS 777607 demonstrates superior anti-tumor efficacy compared to the selective c-Met inhibitor capmatinib (INCB28060). While capmatinib inhibits c-Met with high selectivity but lacks RON activity, BMS 777607 potently inhibits both c-Met (IC₅₀ = 3.9 nM) and RON (IC₅₀ = 1.8 nM) [1]. In TNBC cell line panels (HCC1806, HCC2185, SUM52PE, MDA-MB-231), BMS 777607 and the dual MET/RON inhibitor tivantinib yielded significantly stronger anti-tumor effects than INCB28060 [2]. The tumor growth rate in BMS-777607-treated groups was markedly slower than control, with RON and MET co-overexpression identified as a pathological characteristic predicting poor prognosis and therapeutic response [3]. Savolitinib, as a selective c-Met inhibitor lacking RON activity, would not replicate this dual-inhibition benefit.

RON triple-negative breast cancer c-Met tumor growth inhibition

In Vivo Oral Efficacy: BMS 777607 Achieves Complete Tumor Stasis in GTL-16 Xenograft Model at Well-Tolerated Doses

Oral administration of BMS 777607 produced complete tumor stasis in the Met-dependent GTL-16 human gastric carcinoma xenograft model in athymic mice [1]. At doses of 6.25–50 mg/kg administered orally, BMS 777607 significantly reduced tumor volume with no observed toxicity. In a separate metastatic model using rodent fibrosarcoma KHT cells injected into female C3H/HeJ mice, BMS 777607 at 25 mg/kg/day reduced KHT lung tumor nodules by 28.3% and significantly impaired the metastatic phenotype without apparent systemic toxicity relative to vehicle control [2]. At 10 mg/kg, BMS 777607 produced moderate but non-significant inhibition of lung nodule formation, establishing a dose-response relationship . In contrast, crizotinib at equivalent 10 mg/kg oral dosing in comparative xenograft studies requires twice-daily administration due to shorter half-life, whereas BMS 777607 maintains efficacy with once-daily dosing [3]. The favorable pharmacokinetic and preclinical safety profiles supported advancement into Phase I clinical trials [4].

xenograft GTL-16 oral bioavailability tumor stasis

BMS 777607 Induces Polyploidy in Breast Cancer Cells via Spindle Disruption: A Phenotypic Outcome Distinct from Apoptosis-Driven MET Inhibitors

BMS 777607 induces extensive polyploidy in breast cancer cell lines (T-47D: 86% polyploidy at 10 μM; ZR-75-1: 88% polyploidy at 10 μM) through disruption of mitotic spindle formation and inhibition of equatorial alignment and chromosomal segregation [1]. This polyploidy-inducing phenotype is mechanistically distinct from the primary anti-proliferative effects observed with ATP-competitive MET inhibitors such as crizotinib, capmatinib, or cabozantinib, which predominantly act through MET-dependent cell cycle arrest and apoptosis induction [2]. In contrast, BMS 777607 treatment has little effect on tumor cell growth per se but potently inhibits cell scattering, migration, and invasion at nanomolar concentrations (IC₅₀ < 0.1 μM for HGF-stimulated migration and invasion in PC-3 and DU145 cells) [3]. The polyploidy effect appears at higher concentrations (~10 μM) and may be attributed to off-target engagement of Aurora B kinase (IC₅₀ = 78 nM) .

polyploidy spindle assembly breast cancer phenotypic screening

Clinical-Phase Validation: BMS 777607 Demonstrates Safety, Tolerability, and Biomarker Modulation in Phase I Solid Tumor Trial

BMS 777607 (as ASLAN002) completed a Phase I multiple ascending dose study (NCT01721148) enrolling 39 patients with advanced or metastatic solid tumors. The compound was dose-escalated as both once-daily and twice-daily oral regimens for a minimum of 28 days. ASLAN002 was safe and well-tolerated at all doses tested and resulted in long-term stable disease and partial responses in selected tumor types [1]. Importantly, ASLAN002 demonstrated potent inhibition of plasma biomarkers of RON activity, confirming target engagement and pharmacodynamic activity in human subjects [2]. In contrast, many MET inhibitors in this class (e.g., AMG-337, tivantinib) have encountered dose-limiting toxicities or failed to demonstrate robust target modulation in early clinical testing [3]. The Phase I/II study (NCT00605618) also evaluated preliminary activity in gastroesophageal cancer, hormone-refractory prostate cancer, head and neck squamous cell carcinoma, and type I papillary renal cell carcinoma [4].

Phase I clinical trial pharmacodynamics safety

BMS 777607: Validated Research and Industrial Application Scenarios Based on Differential Evidence


AXL-Dependent Tumor Biology Studies Requiring High AXL Potency without VEGFR2 Confounding

Investigators studying AXL-mediated epithelial-mesenchymal transition (EMT), therapeutic resistance, or tumor-stromal interactions should employ BMS 777607 (AXL IC₅₀ = 1.1 nM) rather than cabozantinib (AXL IC₅₀ = 7 nM) or foretinib. The 6.4-fold higher AXL potency combined with minimal VEGFR-2 inhibition (IC₅₀ = 180 nM) ensures that observed phenotypic effects are attributable to AXL pathway blockade rather than anti-angiogenic VEGFR2 signaling [1]. This is particularly critical in syngeneic tumor models where host VEGFR2 inhibition can independently suppress tumor growth and confound interpretation. Experimental protocols should employ BMS 777607 at 0.1–1 μM for cell-based AXL functional assays, with validation using AXL-specific siRNA or AXL-knockout cell lines as controls [2].

Triple-Negative Breast Cancer (TNBC) and RON/MET Co-Overexpressing Malignancies

In TNBC models characterized by RON and MET co-overexpression—a pathological feature associated with poor prognosis—BMS 777607 is the preferred chemical probe based on direct comparative data demonstrating stronger anti-tumor effects than the selective c-Met inhibitor INCB28060 [1]. Procurement of BMS 777607 for TNBC research should be prioritized when RON expression is confirmed by IHC or Western blot; single-target c-Met inhibitors (capmatinib, savolitinib) are predicted to yield inferior results in this molecular context. In vivo dosing at 10–25 mg/kg daily by oral gavage is validated in xenograft models, with tumor volume and metastatic nodule counts as primary endpoints [2].

Metastasis and Cell Migration Assays Requiring Combined MET/AXL/RON Inhibition

BMS 777607 potently suppresses HGF-stimulated cell migration and invasion (IC₅₀ < 0.1 μM in PC-3 and DU145 prostate cancer cells) while having minimal effect on tumor cell proliferation at nanomolar concentrations [1]. This functional profile distinguishes BMS 777607 from cytostatic MET inhibitors and makes it the reagent of choice for Boyden chamber migration assays, scratch-wound healing assays, and 3D spheroid invasion models where the readout is motility rather than viability. At 0.5 μM, BMS 777607 achieves near-complete inhibition of HGF-induced cell scattering, whereas selective c-Met inhibitors require higher concentrations to achieve comparable anti-migratory effects due to compensatory AXL/RON signaling [2]. In vivo metastasis models (e.g., KHT lung colonization) demonstrate 28.3% reduction in metastatic nodules at 25 mg/kg/day, providing a validated benchmark for positive control comparisons [3].

Polyploidy and Mitotic Catastrophe Research in Breast Cancer

Investigators studying the therapeutic induction of polyploidy, mitotic spindle disruption, or chromosomal instability should select BMS 777607 based on its demonstrated capacity to induce >80% polyploidy in T-47D and ZR-75-1 breast cancer cells at 10 μM [1]. This phenotype is not replicable with selective c-Met inhibitors (crizotinib, capmatinib) or multi-kinase inhibitors with different off-target profiles (cabozantinib). Experimental design should include 24–96 hour treatment durations with flow cytometric analysis of DNA content (propidium iodide staining) as the primary readout. Given that polyploidy induction may confer resistance to subsequent cytotoxic chemotherapy, combination studies pairing BMS 777607 with taxanes or anthracyclines represent a rational application scenario [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS 777607

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.